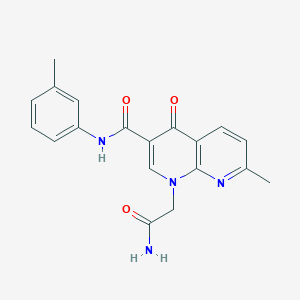

![molecular formula C18H18N2O3S B3016580 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide CAS No. 1311998-85-2](/img/structure/B3016580.png)

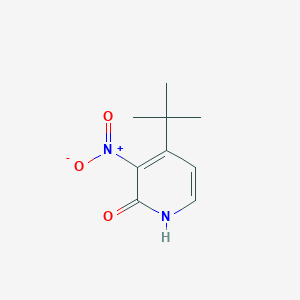

2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

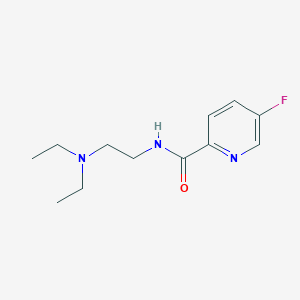

The compound “2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide” is a complex organic molecule. It contains an isoquinoline backbone, which is a common structure in many biologically active molecules . The molecule also contains a sulfonyl group and a carboxamide group.

Molecular Structure Analysis

The molecule has a complex structure with multiple functional groups. It includes an isoquinoline backbone, a phenylethenyl group, a sulfonyl group, and a carboxamide group.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of H-pyrazolo[5,1-a]isoquinolines : A study by Li and Wu (2011) describes a multicomponent reaction that involves 2-alkynylbenzaldehyde and sulfonohydrazide, which generates H-pyrazolo[5,1-a]isoquinolines. This process includes copper(II)-catalyzed oxidation and showcases the chemical versatility of similar compounds in organic synthesis (Li & Wu, 2011).

Pd(II)-Catalyzed Sulfonylation : Rao et al. (2015) demonstrated a Pd(II)-catalyzed sulfonylation of unactivated C(sp(3))-H bonds with sodium arylsulfinates using an 8-aminoquinoline auxiliary. This highlights the role of sulfonylation in modifying chemical structures, relevant to compounds like 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide (Rao et al., 2015).

Biological Applications

Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis : Juszczak and Russell (1989) explored the effects of isoquinoline sulfonamides on cytotoxic T lymphocyte (CTL) activity. They found that these compounds modulate CTL-mediated lysis and cellular proliferation, indicating potential applications in immunology and cancer research (Juszczak & Russell, 1989).

Anticancer Properties : A study by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which is structurally similar, showed significant cytotoxic activity against various human cancer cell lines. This suggests the potential of isoquinoline derivatives in developing anticancer agents (Ravichandiran et al., 2019).

Catalysis and Organic Synthesis

Visible Light-Promoted Synthesis : Liu et al. (2016) described the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones using a visible-light-promoted reaction. This study highlights the applicability of such compounds in light-mediated chemical reactions, which is a growing field in organic chemistry (Liu et al., 2016).

Nickel-Catalyzed Synthesis : Reddy et al. (2015) achieved direct sulfenylation and sulfonylation of benzamide derivatives using a Ni catalyst. This underscores the importance of catalytic processes involving compounds like 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide in synthesizing complex organic molecules (Reddy et al., 2015).

Future Directions

properties

IUPAC Name |

2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c19-18(21)17-16-9-5-4-8-15(16)10-12-20(17)24(22,23)13-11-14-6-2-1-3-7-14/h1-9,11,13,17H,10,12H2,(H2,19,21)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGINEVRHFPSDPV-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)N)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

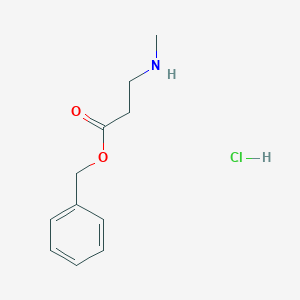

![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)

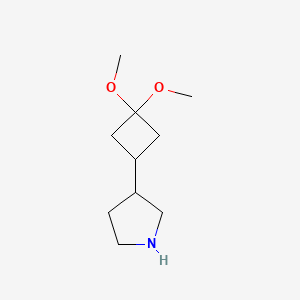

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)

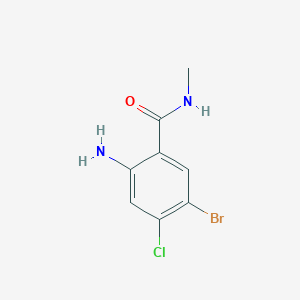

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate](/img/structure/B3016511.png)

![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)